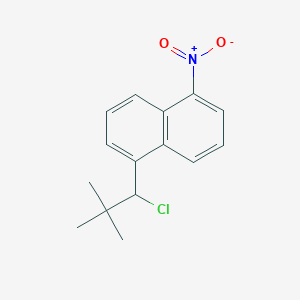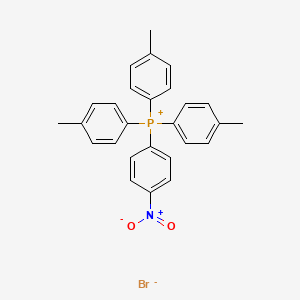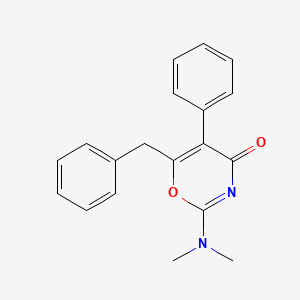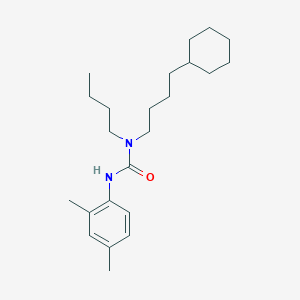
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a naphthalene ring and a chloroalkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene typically involves the nitration of naphthalene followed by the introduction of the chloroalkyl group. One common method is as follows:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitronaphthalene.
Alkylation: The 5-nitronaphthalene is then subjected to Friedel-Crafts alkylation using 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 1-(1-Chloro-2,2-dimethylpropyl)-5-aminonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as dyes and pigments.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation process.
Substitution: The chloro group is replaced by a nucleophile through a nucleophilic substitution reaction.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Chloro-2,2-dimethylpropyl)-naphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitronaphthalene: Lacks the chloroalkyl group, limiting its applications in alkylation reactions.
Uniqueness
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is unique due to the presence of both a nitro group and a chloroalkyl group, allowing it to participate in a wider range of chemical reactions and making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
89727-59-3 |
|---|---|
Fórmula molecular |
C15H16ClNO2 |
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
1-(1-chloro-2,2-dimethylpropyl)-5-nitronaphthalene |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2,3)14(16)12-8-4-7-11-10(12)6-5-9-13(11)17(18)19/h4-9,14H,1-3H3 |
Clave InChI |
XQCRKFIIKDQRLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC=CC2=C1C=CC=C2[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)

![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)


![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)

